molecular formula C12H9N3 B596680 2-(4-Aminophenyl)pyridine-3-carbonitrile CAS No. 1352318-64-9

2-(4-Aminophenyl)pyridine-3-carbonitrile

Cat. No.: B596680
CAS No.: 1352318-64-9
M. Wt: 195.225
InChI Key: DDJPEVWWWXBZNH-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an aminophenyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)pyridine-3-carbonitrile typically involves the reaction of 4-aminobenzonitrile with 3-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Primary amines derived from the reduction of the cyano group.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Aminophenyl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-3-carbonitrile: Lacks the aminophenyl group, leading to different chemical properties and applications.

    4-Aminobenzonitrile: Lacks the pyridine ring, resulting in different reactivity and uses.

    2-(4-Nitrophenyl)pyridine-3-carbonitrile: Contains a nitro group instead of an amino group, leading to different chemical behavior.

Uniqueness

2-(4-Aminophenyl)pyridine-3-carbonitrile is unique due to the presence of both an aminophenyl group and a cyano group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-aminophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-8-10-2-1-7-15-12(10)9-3-5-11(14)6-4-9/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJPEVWWWXBZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718586
Record name 2-(4-Aminophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-64-9
Record name 3-Pyridinecarbonitrile, 2-(4-aminophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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